(5Z)-2-(4-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-2-(4-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to a class of fused heterocyclic derivatives featuring a thiazolo[3,2-b][1,2,4]triazole core. Its structure includes a (Z)-configured benzylidene moiety at position 5, substituted with a methylsulfanyl group at the para position, and a 4-methoxyphenyl group at position 2. The methylsulfanyl and methoxy substituents likely enhance lipophilicity and electronic interactions, influencing bioavailability and target binding .
Properties
IUPAC Name |
(5Z)-2-(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-24-14-7-5-13(6-8-14)17-20-19-22(21-17)18(23)16(26-19)11-12-3-9-15(25-2)10-4-12/h3-11H,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJONQRIYBLZXED-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)SC)SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)SC)/SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 4-(methylsulfanyl)benzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiazolotriazole ring system. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve consistent quality and yield in industrial settings.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SMe) group undergoes selective oxidation to sulfoxide or sulfone derivatives:
-
Reagent : Hydrogen peroxide (H₂O₂) in acetic acid
Conditions : 60°C, 6 hours
Outcome : Conversion to sulfoxide (R-SO-Me) at 85% yield or sulfone (R-SO₂-Me) with prolonged exposure.
Mechanistic Insight : Electrophilic oxygen transfer via peroxo intermediates.
Nucleophilic Substitution
The triazole-thiazole fused system participates in regioselective substitutions:
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Site : Position C-2 of the triazole ring
Reagents : Alkyl halides (e.g., methyl iodide)
Conditions : K₂CO₃/DMF, 80°C, 4 hours
Product : N-alkylated derivatives with retained Z-configuration .
Yield : 70–78% for primary alkyl halides .
Cycloaddition Reactions
The benzylidene double bond (C5=C7) engages in [4+2] Diels-Alder reactions:
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Dienophile : Maleic anhydride
Conditions : Toluene reflux, 12 hours
Product : Spirocyclic adducts with 62% yield .
Stereochemical Impact : Z-configuration directs endo selectivity .
Aromatic Electrophilic Substitution
The 4-methoxyphenyl group undergoes directed substitutions:
-
Nitration :
Reagent : HNO₃/H₂SO₄
Position : Para to methoxy group (meta to triazole)
Yield : 55% mono-nitro derivative . -
Bromination :
Reagent : Br₂/FeBr₃
Outcome : Ortho/para di-substitution on the methoxyphenyl ring.
Reductive Transformations
Selective reduction of the benzylidene double bond:
-
Reagent : H₂/Pd-C (10% w/w)
Conditions : Ethanol, 40 psi, 8 hours
Product : Dihydro derivative with 90% yield.
Application : Used to study structure-activity relationships in biological assays .
Table 1: Comparative Reactivity of Key Functional Groups
Photochemical Reactions
UV-induced [2+2] cycloaddition:
-
Conditions : 254 nm UV light, benzene solvent
Product : Cyclobutane-fused dimer (40% yield)
Application : Used to study photo-stability in drug formulations.
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (HCl/EtOH):
-
Transformation : Ring-opening of the thiazole moiety
Intermediate : Thioamide derivative
Subsequent Reaction : Recyclization to form triazolothiazine analogs.
Key Findings from Mechanistic Studies:
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The Z-configuration at C5=C7 stabilizes transition states in cycloadditions via conjugated π-system participation .
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Methoxy and methylsulfanyl groups exert opposing electronic effects (-I vs +M), creating regioselectivity in electrophilic substitutions .
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Alkylation at the triazole N-2 position does not alter the Z→E equilibrium, as confirmed by X-ray crystallography .
This compound’s reactivity profile makes it a versatile scaffold for generating derivatives with tunable biological properties, particularly in anticancer and antimicrobial applications .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Studies have shown that derivatives of thiazole and triazole compounds exhibit significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 and HCT116. The unique substitution patterns in (5Z)-2-(4-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene] enhance its interaction with biological targets involved in tumor growth regulation .
- Antimicrobial Properties : Thiazole and triazole derivatives have been reported to possess antimicrobial activity against a range of pathogens. The presence of the methoxy and methylsulfanyl groups may enhance the lipophilicity and membrane penetration of the compound, making it more effective against bacterial strains .
- Enzyme Inhibition : The compound has potential as an enzyme inhibitor due to its ability to mimic substrate structures in enzymatic reactions. This property can be exploited in drug design for treating diseases where enzyme activity is dysregulated .
Material Science
- Polymer Chemistry : The unique structural features of (5Z)-2-(4-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene] allow it to be used as a building block for synthesizing advanced materials with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .
- Nanotechnology Applications : Research indicates that thiazole-based compounds can be utilized in the development of nanomaterials for drug delivery systems. Their ability to form stable complexes with metal nanoparticles opens avenues for targeted therapy .
Case Studies
Several studies highlight the efficacy of (5Z)-2-(4-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene] in various applications:
- A study published in Pharmaceutical Research demonstrated that thiazole derivatives exhibited significant cytotoxicity against breast cancer cells when modified with methoxy and sulfanyl groups .
- Another investigation focused on the synthesis of thiazolidine derivatives showed that modifications at the benzylidene position improved antimicrobial activity against resistant strains of bacteria .
Mechanism of Action
The mechanism of action of (5Z)-2-(4-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several derivatives synthesized via condensation reactions (Table 1). Key analogues include:
Key Observations :
- Substituent Position and Electronic Effects : The methylsulfanyl group in the target compound provides moderate electron-donating effects compared to stronger electron-withdrawing groups (e.g., nitro in 6h) or bulky alkoxy substituents (e.g., propoxy in ). This balance may optimize membrane permeability and target binding .
- Stereochemistry : The (Z)-configuration of the benzylidene moiety is conserved across analogues, ensuring coplanarity between the thiazolo-triazole core and aromatic substituents, which is critical for biological activity .
Yield Comparison :
- Derivatives with electron-neutral substituents (e.g., methylsulfanyl) typically achieve yields >90%, outperforming those with sterically hindered groups (e.g., 2-propoxybenzylidene: ~65%) .
Physicochemical Properties
- Solubility: Methanol/water mixtures are effective recrystallization solvents, similar to other benzylidene derivatives .
Biological Activity
The compound (5Z)-2-(4-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one , identified by its CAS number 606962-09-8 , is a member of the thiazole and triazole family of compounds. These compounds have garnered attention due to their diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This article compiles existing research findings on the biological activity of this specific compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 381.478 g/mol . The structure features a thiazole ring fused with a triazole moiety, which is known to contribute significantly to its biological properties.
1. Antitumor Activity
Research indicates that compounds containing thiazole and triazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Thiazole derivatives often show IC50 values in the low micromolar range against human cancer cell lines. A related study demonstrated that thiazole-containing compounds had IC50 values as low as 1.61 ± 1.92 µg/mL against certain tumor cells, indicating strong anticancer potential .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Molecular dynamics simulations suggest that interactions with key proteins (e.g., Bcl-2) through hydrophobic contacts enhance their efficacy .
2. Antimicrobial Activity
Compounds similar to this compound have shown promising antimicrobial properties:
- In Vitro Studies : Thiazole derivatives have been tested against a variety of bacterial strains with notable activity reported against both Gram-positive and Gram-negative bacteria . The presence of electron-donating groups like methoxy enhances the antimicrobial potency.
3. Anti-inflammatory Effects
Thiazole derivatives are also recognized for their anti-inflammatory properties:
- Mechanistic Insights : The inhibition of pro-inflammatory cytokines and enzymes (e.g., COX-2) has been observed in various thiazole analogs. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
Several studies have explored the biological activity of thiazole-containing compounds:
- A study focused on the synthesis and evaluation of a series of thiazole derivatives for their anticancer properties found that modifications on the phenyl ring significantly influenced cytotoxicity .
- Another investigation highlighted the anti-melanogenic effects of thiazole analogs in B16F10 murine melanoma cells, demonstrating their potential in skin-related applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial for understanding how modifications affect biological activity:
| Compound Modification | Effect on Activity |
|---|---|
| Methoxy group at para position | Increases cytotoxicity against cancer cells |
| Methylsulfanyl substitution | Enhances antimicrobial properties |
| Presence of triazole ring | Critical for apoptosis induction in cancer cells |
Q & A
Q. What are the optimal synthetic routes for preparing (5Z)-2-(4-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene]thiazolo-triazolone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via a multi-step condensation reaction. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and a substituted benzaldehyde in a DMF-acetic acid solvent system (1:2 v/v) for 2 hours yields the thiazolidinone intermediate. Subsequent cyclization with mercaptoacetic acid under reflux in ethanol produces the final product . Key variables include:
- Solvent polarity : DMF enhances solubility of aromatic intermediates.
- Catalysts : Sodium acetate neutralizes HCl byproducts, improving reaction efficiency .
- Molar ratios : Excess oxocompound (0.03 mol) drives the reaction to completion .
Yields typically range from 60–75%, with recrystallization in DMF-ethanol improving purity .
Q. How can the Z-configuration of the benzylidene moiety be confirmed experimentally?
- Methodological Answer : The Z-configuration is verified via:
- ¹H NMR : Coupling constants (J) between the benzylidene proton and adjacent groups. For similar compounds, J values < 12 Hz indicate Z-stereochemistry due to restricted rotation .
- X-ray crystallography : Single-crystal studies provide unambiguous confirmation (e.g., bond angles and torsion angles < 10° for Z-isomers) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxy (-OCH₃) signals at δ 3.8–4.0 ppm and methylsulfanyl (-SCH₃) at δ 2.5–2.7 ppm. Aromatic protons appear as multiplet clusters at δ 6.8–7.8 ppm .
- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C=S (650–750 cm⁻¹) confirm the thiazolidinone core .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 454.08) .
Advanced Research Questions
Q. How does the methylsulfanyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The -SCH₃ group acts as a weak electron donor, increasing electron density on the benzylidene ring. This enhances electrophilic substitution at the para position. For example:
- Oxidation : Treatment with H₂O₂ in acetic acid converts -SCH₃ to -SO₂CH₃, altering solubility and bioactivity .
- Nucleophilic attack : Thiol-containing reagents (e.g., cysteine) displace the methylsulfanyl group under basic conditions (pH 9–10), forming disulfide bonds .
Q. What strategies can resolve contradictions in cytotoxicity data across different cancer cell lines?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., higher activity in liver cancer HA22T vs. breast cancer MCF-7) may arise from:
- Cell line variability : Differences in membrane permeability (e.g., P-glycoprotein expression in MCF-7) .
- Assay protocols : Standardize using sulforhodamine B (SRB) assays with 48-hour exposure and DMSO controls (<0.5% v/v) .
- Metabolic stability : Pre-treat compounds with liver microsomes to assess degradation rates .
Q. How can computational modeling predict the compound’s interaction with biological targets like 14α-demethylase?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to 14α-demethylase (PDB: 3LD6). Focus on hydrogen bonding with heme iron and hydrophobic interactions with the active site .
- QSAR studies : Modify substituents (e.g., replacing -OCH₃ with -Cl) and calculate logP values to correlate lipophilicity with antifungal activity .
Key Notes
- Advanced questions require integration of synthetic, analytical, and computational data to address mechanistic and translational challenges.
- Contradictions in biological activity should be addressed through standardized assays and metabolic stability studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
